molecular formula C26H39NO5S B592376 3β-Hydroxy-5α-pregnan-20-one Sulfate Pyridine Salt CAS No. 124107-38-6

3β-Hydroxy-5α-pregnan-20-one Sulfate Pyridine Salt

Cat. No.: B592376
CAS No.: 124107-38-6
M. Wt: 477.66
InChI Key: MRONXFCVCNETJP-AWZBIKFLSA-N
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Description

3β-Hydroxy-5α-pregnan-20-one Sulfate Pyridine Salt: is a synthetic steroid derivative. It is a sulfate ester of 3β-Hydroxy-5α-pregnan-20-one, a compound that belongs to the class of neurosteroids. These compounds are known for their role in modulating neuronal excitability through interaction with neurotransmitter receptors. The pyridine salt form enhances its solubility and stability, making it suitable for various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3β-Hydroxy-5α-pregnan-20-one Sulfate Pyridine Salt typically involves the following steps:

    Starting Material: The synthesis begins with 3β-Hydroxy-5α-pregnan-20-one.

    Sulfation: The hydroxyl group at the 3β position is sulfated using a sulfating agent such as chlorosulfonic acid or sulfur trioxide-pyridine complex.

    Formation of Pyridine Salt: The sulfated product is then reacted with pyridine to form the pyridine salt.

Industrial Production Methods:

the general approach would involve scaling up the laboratory synthesis process, ensuring the purity and consistency of the product through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can occur at the ketone group, converting it to a secondary alcohol.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.

Major Products:

Scientific Research Applications

Chemistry:

    Analytical Standards: Used as a reference standard in analytical chemistry for the quantification and identification of similar compounds.

Biology:

    Neurosteroid Research: Investigated for its role in modulating neurotransmitter receptors and its potential effects on neuronal excitability.

Medicine:

    Pharmacological Studies: Studied for its potential therapeutic effects in neurological disorders due to its interaction with neurotransmitter receptors.

Industry:

Mechanism of Action

The mechanism of action of 3β-Hydroxy-5α-pregnan-20-one Sulfate Pyridine Salt involves its interaction with neurotransmitter receptors, particularly the γ-aminobutyric acid (GABA) receptor. It acts as an antagonist, inhibiting the activity of GABAergic neurons. This modulation of neuronal activity can influence various physiological and pathological processes, making it a compound of interest in neuropharmacology .

Comparison with Similar Compounds

Uniqueness:

3β-Hydroxy-5α-pregnan-20-one Sulfate Pyridine Salt is unique due to its specific structural configuration and the presence of the sulfate and pyridine groups. These modifications enhance its solubility, stability, and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

124107-38-6

Molecular Formula

C26H39NO5S

Molecular Weight

477.66

IUPAC Name

[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;pyridine

InChI

InChI=1S/C21H34O5S.C5H5N/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3;1-2-4-6-5-3-1/h14-19H,4-12H2,1-3H3,(H,23,24,25);1-5H/t14-,15-,16-,17+,18-,19-,20-,21+;/m0./s1

InChI Key

MRONXFCVCNETJP-AWZBIKFLSA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C1=CC=NC=C1

Origin of Product

United States

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